molecular formula C15H22N2O2 B13152335 Benzyl(1-isopropylpyrrolidin-3-yl)carbamate

Benzyl(1-isopropylpyrrolidin-3-yl)carbamate

Cat. No.: B13152335
M. Wt: 262.35 g/mol
InChI Key: QYRHPZBDSVGXKW-UHFFFAOYSA-N
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Description

Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and a carbamate group.

Preparation Methods

The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate include other carbamate derivatives and pyrrolidine-based compounds. Some examples are:

    Benzyl N-[(3S)-1-(methyl)pyrrolidin-3-yl]carbamate: Similar structure but with a methyl group instead of an isopropyl group.

    Phenyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate: Similar structure but with an ethyl group instead of a benzyl group.

The uniqueness of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl N-(1-propan-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)

InChI Key

QYRHPZBDSVGXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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